molecular formula C26H26N4OS B12040602 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B12040602
M. Wt: 442.6 g/mol
InChI Key: JGFDGLNDNJCVAG-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. One common method involves the formation of the triazole ring through the reaction of hydrazines with sodium nitrite, followed by alkylation with benzyl chloride . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), ethanol.

    Catalysts: Sodium hydride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H26N4OS/c1-20(2)29(22-14-8-4-9-15-22)25(31)19-32-26-28-27-24(18-21-12-6-3-7-13-21)30(26)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3

InChI Key

JGFDGLNDNJCVAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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